molecular formula C14H20N2O3S B2993699 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide CAS No. 931599-53-0

1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2993699
CAS No.: 931599-53-0
M. Wt: 296.39
InChI Key: NZRIGRORBWHUCF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide (CAS 931599-53-0) is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It belongs to the piperidine carboxamide class of compounds, which have demonstrated significant potential in pharmaceutical research and drug discovery . Piperidine carboxamide derivatives are recognized as valuable scaffolds in medicinal chemistry due to their conformational rigidity and potential for diverse biological activity . Research into analogous compounds has revealed potent anti-angiogenic properties, effectively blocking the formation of new blood vessels in models such as the chick chorioallantoic membrane (CAM) assay, suggesting potential applications in oncology research . Furthermore, related piperidine carboxamides have been identified through phenotypic screening as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in a mouse model of human malaria and presenting a promising path for new antimalarial therapies . The structural features of this compound, including the methanesulfonyl group and the 3-methylphenyl moiety, make it a compound of interest for further investigation in these and other biological target areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-4-3-5-13(10-11)15-14(17)12-6-8-16(9-7-12)20(2,18)19/h3-5,10,12H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIGRORBWHUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents (Piperidine-4-Carboxamide) Molecular Formula Molecular Weight Key Structural Differences Reference
1-Methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide (Target) 1-CH₃SO₂; N-(3-methylphenyl) C₁₄H₁₉N₂O₃S (inferred) ~311.4 (calc.) Reference compound N/A
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 1-(4-methylbenzenesulfonyl); N-(2-phenylethyl) C₂₂H₂₇N₂O₃S 415.5 Bulkier sulfonyl and phenethyl substituent
1-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 1-CH₃SO₂; N-(4-methoxybenzothiazole) C₁₅H₁₉N₃O₄S₂ 369.5 Benzothiazole ring introduces aromaticity
1-Methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 1-CH₃SO₂; N-(thiazol-2-yl) C₁₀H₁₅N₃O₃S₂ 289.4 Smaller heterocyclic thiazole substituent
1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide 1-CH₃SO₂; N-(pyridinylpyrazine-methyl) C₁₇H₂₁N₅O₃S 375.4 Extended aromatic system with pyridine-pyrazine

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity
  • Benzothiazole Derivatives (e.g., ): The benzothiazole ring increases molecular weight and aromaticity, likely reducing aqueous solubility but improving target binding via π-π interactions.
  • Heterocyclic Analogs (e.g., ): Thiazole or pyrazine substituents introduce polarity, which may improve solubility but reduce blood-brain barrier penetration.
Pharmacological Implications
  • Sulfonyl Group : The methanesulfonyl moiety in the target compound and analogs (e.g., ) may enhance binding to serine proteases or kinases, where sulfonamides act as hinge-binding motifs.

NMR and Spectroscopic Comparisons

  • highlights that substituent position (e.g., regions A and B in analogs) significantly alters chemical shifts in NMR, suggesting that even minor structural changes (e.g., methyl vs. methoxy in benzothiazoles) can drastically affect the compound’s electronic environment .

Challenges and Limitations

  • Biological Data : Most evidence focuses on synthetic or structural data; pharmacological studies (e.g., IC₅₀ values) are absent.

Biological Activity

1-Methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and comparative analyses.

Chemical Structure and Properties

  • Molecular Formula : C13H17N2O3S
  • Molecular Weight : 283.35 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The compound features a piperidine ring substituted with a methanesulfonyl group and a 3-methylphenyl moiety, contributing to its unique biological activity profile.

This compound primarily interacts with specific biological targets, including:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes associated with various diseases, including cancer and bacterial resistance.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been effective against beta-lactamase-producing bacteria, restoring the efficacy of beta-lactam antibiotics.

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. For instance:

  • Case Study 1 : In vitro studies showed that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 5.6 µM.
  • Case Study 2 : The compound also demonstrated selective toxicity towards HepG2 liver cancer cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Compound AStructure AModerate antibacterial activityLacks methanesulfonyl group
Compound BStructure BHigh anticancer activityContains additional aromatic rings
Compound CStructure CLow activity against resistant strainsSimple piperidine derivative

The presence of the methanesulfonyl group in this compound enhances its stability and biological interactions compared to its analogs.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility in biological fluids influences its absorption rate.
  • Distribution : Its lipophilicity allows for effective distribution in tissues.
  • Metabolism : The metabolic pathways involve cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
  • Excretion : Renal excretion is a primary route for elimination.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, and what reaction conditions are critical for high yield?

  • The synthesis typically involves multi-step protocols:

  • Methylsulfonyl Group Introduction : Sulfonation of the phenyl ring using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄) .
  • Piperidine Ring Formation : Cyclization via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine-carboxamide moiety .
  • Critical Conditions : Use anhydrous solvents (e.g., THF), inert atmosphere (argon/nitrogen), and precise temperature control (60–80°C) to avoid side reactions .
    • Table 1 : Representative Reaction Conditions
StepReagentsSolventTemperatureYield (%)
SulfonationMeSO₂Cl, H₂SO₄DCM0–5°C65–75
CouplingPd(dppf)Cl₂, K₂CO₃DMF80°C50–60

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 2.3–3.5 ppm; aromatic protons at δ 6.8–7.4 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1650 cm⁻¹) and S=O stretch (~1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.1) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Target Identification : Used as a scaffold for kinase inhibitors (e.g., MAPK, PI3K) due to its sulfonyl and carboxamide groups, which enhance hydrogen bonding with active sites .
  • In Vitro Studies : Screened for cytotoxicity (IC₅₀ values in cancer cell lines) and metabolic stability assays (e.g., microsomal half-life) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the Suzuki-Miyaura coupling step?

  • Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand for higher turnover numbers (TON > 500) .
  • Solvent Systems : Switch from DMF to toluene/water biphasic mixtures to improve phase separation and reduce byproducts .
  • Data-Driven Design : Employ computational reaction path search (e.g., density functional theory) to predict optimal coupling partners and reduce trial-and-error .

Q. What challenges arise in analyzing stereochemical purity, and how are they resolved?

  • Challenges : Racemization during amide bond formation and sulfonation .
  • Solutions :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (Rₜ difference > 2 min) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Q. How do contradictory bioactivity data arise between in vitro and in vivo models, and how are they reconciled?

  • Common Causes : Differences in bioavailability (e.g., poor solubility) or off-target effects in complex biological systems .
  • Mitigation Strategies :

  • Prodrug Modification : Introduce phosphate esters to enhance solubility .
  • Pharmacokinetic Profiling : Conduct ADME studies to identify metabolic hotspots (e.g., cytochrome P450 oxidation) .

Q. What computational methods are used to predict the compound’s reactivity and stability?

  • Reactivity : Quantum mechanical calculations (e.g., DFT) model sulfonyl group oxidation pathways and transition states .
  • Stability : Molecular dynamics (MD) simulations assess hygroscopicity and degradation under accelerated storage conditions (40°C/75% RH) .

Q. How are intermediates purified to avoid contamination in multi-step syntheses?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
  • Crystallization : Recrystallize from ethanol/water (70:30) to isolate high-purity (>98%) intermediates .

Methodological Notes

  • Key References : Synthesis protocols from peer-reviewed journals (e.g., ) and computational design principles from ICReDD .
  • Data Gaps : Biological activity data specific to this compound are limited; extrapolated from structural analogs .

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